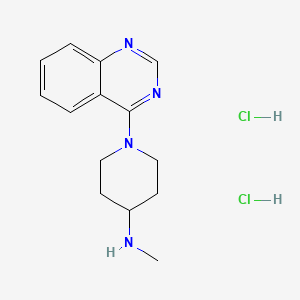![molecular formula C10H9FN2O B15297746 [1-(3-fluorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B15297746.png)
[1-(3-fluorophenyl)-1H-pyrazol-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(3-fluorophenyl)-1H-pyrazol-3-yl]methanol: is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms This compound is characterized by the presence of a fluorophenyl group attached to the pyrazole ring, along with a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-fluorophenyl)-1H-pyrazol-3-yl]methanol typically involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the reduction of the carbonyl group to form the methanol derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [1-(3-fluorophenyl)-1H-pyrazol-3-yl]methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form various alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products Formed:
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of various alcohol derivatives.
Substitution: Introduction of nitro, sulfonyl, and other functional groups on the aromatic ring.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers and materials to enhance their properties, such as thermal stability and mechanical strength.
Biology:
Enzyme Inhibition: [1-(3-fluorophenyl)-1H-pyrazol-3-yl]methanol has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Antimicrobial Activity: The compound exhibits antimicrobial properties and can be used in the development of new antibiotics.
Medicine:
Drug Development: Due to its biological activity, the compound is being explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry:
Mécanisme D'action
The mechanism of action of [1-(3-fluorophenyl)-1H-pyrazol-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the pyrazole ring contributes to its overall stability and reactivity. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .
Comparaison Avec Des Composés Similaires
- [1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol
- [1-(4-fluorophenyl)-1H-pyrazol-3-yl]methanol
- [1-(3-chlorophenyl)-1H-pyrazol-3-yl]methanol
Comparison:
- Binding Affinity: The presence of different substituents on the aromatic ring can significantly affect the binding affinity of these compounds to their molecular targets. For example, the fluorine atom in [1-(3-fluorophenyl)-1H-pyrazol-3-yl]methanol enhances its binding affinity compared to the chlorine atom in [1-(3-chlorophenyl)-1H-pyrazol-3-yl]methanol .
- Biological Activity: The biological activity of these compounds can vary depending on the nature and position of the substituents. Fluorinated derivatives often exhibit higher potency and selectivity compared to their non-fluorinated counterparts .
- Stability: The stability of these compounds can also be influenced by the substituents. Fluorinated compounds generally exhibit greater chemical and thermal stability compared to other halogenated derivatives .
Propriétés
Formule moléculaire |
C10H9FN2O |
|---|---|
Poids moléculaire |
192.19 g/mol |
Nom IUPAC |
[1-(3-fluorophenyl)pyrazol-3-yl]methanol |
InChI |
InChI=1S/C10H9FN2O/c11-8-2-1-3-10(6-8)13-5-4-9(7-14)12-13/h1-6,14H,7H2 |
Clé InChI |
LAARDCYXCYFVLW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)N2C=CC(=N2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one](/img/structure/B15297663.png)
![1-{4-[2-(1,3-Dioxolan-2-yl)ethyl]thian-4-yl}methanamine](/img/structure/B15297668.png)

amine hydrochloride](/img/structure/B15297677.png)
![2-Azabicyclo[2.1.1]hexane-1-carbonitrile](/img/structure/B15297683.png)
nitrosoamine](/img/structure/B15297695.png)
![Ethyl 2-[2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamido]-1,3-thiazole-4-carboxylate](/img/structure/B15297697.png)





![[3-(Methanesulfonylmethyl)phenyl]boronic acid](/img/structure/B15297733.png)
![Sodium 3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylpropane-1-sulfinate](/img/structure/B15297741.png)
